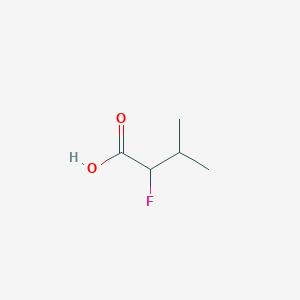

2-Fluoro-3-methylbutanoic acid

Description

Properties

IUPAC Name |

2-fluoro-3-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9FO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPSUGSPUHMWEH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9FO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1578-62-7 |

Source

|

| Record name | Butyric acid, 2-fluoro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001578627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Fluoro-3-methylbutyric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-fluoro-3-methylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Fluoro-3-methylbutanoic acid CAS number and structure

This guide serves as an advanced technical resource for 2-Fluoro-3-methylbutanoic acid , a strategic fluorinated building block in medicinal chemistry. It details the compound's structural properties, validated synthetic pathways, and its role as a bioisostere in drug development.[1]

Synonyms: 2-Fluoroisovaleric acid,

Executive Summary

2-Fluoro-3-methylbutanoic acid is a fluorinated aliphatic carboxylic acid derived structurally from isovaleric acid or the amino acid valine. In drug discovery, it functions as a bioisostere for non-fluorinated aliphatic acids, introducing metabolic stability against

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

| Property | Data | Note |

| Molecular Formula | C | |

| Molecular Weight | 120.12 g/mol | |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | ~85–90 °C at 15 mmHg | Extrapolated from hydroxy-analog data |

| Density | 1.12 g/cm³ (Predicted) | Higher than isovaleric acid (0.93 g/cm³) due to F |

| pKa | ~3.5 | More acidic than isovaleric acid (pKa 4.[2][3]77) due to inductive effect of F |

| SMILES | CC(C)C(F)C(=O)O | |

| InChI Key | DPPSUGSPUHMWEH-UHFFFAOYSA-N |

Synthetic Methodologies

The synthesis of 2-fluoro-3-methylbutanoic acid is non-trivial due to the volatility of the product and the need for precise stereocontrol. Two primary routes are established: Deaminative Fluorination (from Valine) and Deoxofluorination (from

Route A: Deaminative Fluorination (Retention of Configuration)

This method utilizes the amino acid Valine as a chiral pool starting material. Treatment with sodium nitrite in hydrogen fluoride/pyridine (Olah's Reagent) generates a diazonium intermediate. The fluoride ion displaces the diazonium group with retention of configuration due to the participation of the neighboring carboxylate group (anchimeric assistance), forming an

-

Reagents: L-Valine, 70% HF/Pyridine, NaNO

. -

Conditions: -10°C to Room Temperature.

-

Yield: Typically 50–70%.

Route B: Deoxofluorination (Inversion of Configuration)

This route starts from 2-hydroxy-3-methylbutanoic acid (

-

Reagents:

-Hydroxyisovaleric acid, DAST, CH -

Conditions: -78°C to Room Temperature.

-

Note: Requires anhydrous conditions; DAST can be explosive upon heating.

Visualization: Synthetic Pathways

Figure 1: Comparison of deaminative fluorination (retention) vs. deoxofluorination (inversion) strategies.

Medicinal Chemistry Applications

The 2-fluoro-3-methylbutanoyl moiety is a versatile tool in the medicinal chemist's arsenal, primarily used to modulate the physicochemical and metabolic profile of a drug candidate.

Bioisosterism and pKa Modulation

Replacing the

Metabolic Stability (The Fluorine Block)

The C-F bond is one of the strongest in organic chemistry (~110 kcal/mol). In aliphatic chains, the

-

Blocks

-hydroxylation: Prevents the formation of unstable intermediates. -

Steric Shielding: The Van der Waals radius of Fluorine (1.47 Å) is slightly larger than Hydrogen (1.20 Å) but smaller than a methyl group, providing steric protection without drastic steric clashes.

Peptidomimetics

This acid is a precursor to

Visualization: Metabolic Blocking Mechanism

Figure 2: Mechanism of metabolic stabilization via fluorine substitution at the alpha-carbon.

Safety and Handling Protocols

-

Corrosivity: As an

-fluoro acid, the compound is corrosive and can cause severe skin burns and eye damage. -

HF Danger (Synthesis): If synthesizing via Route A (HF/Pyridine), strict HF safety protocols are mandatory. Calcium gluconate gel must be available.

-

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Glass containers are generally acceptable for the isolated acid, but avoid long-term storage in poor-quality glass if traces of free HF are suspected.

References

-

Olah, G. A., et al. (1979). "Synthetic Methods and Reactions; 63. Pyridinium Poly(hydrogen Fluoride) (30% Pyridine - 70% Hydrogen Fluoride): A Convenient Reagent for Organic Fluorination Reactions." Synthesis. Link

-

Haufe, G., et al. (2004). "Asymmetric Synthesis of

-Fluoroalkyl-Substituted Amino Acids." Journal of Organic Chemistry. Link -

Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

-

PubChem Compound Summary. (2024). "2-Fluoro-3-methylbutanoic acid (CID 15310)."[3] National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2024). "Product Specification: (S)-2-Hydroxy-3-methylbutyric acid (Precursor Data)." Link

Sources

- 1. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-3-methylpentanoic acid | C6H11FO2 | CID 256896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Fluoro-3-methylbutanoic acid | C5H9FO2 | CID 15310 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 2-Fluoro-3-methylbutanoic Acid

[1]

Executive Summary

2-Fluoro-3-methylbutanoic acid is a strategic building block in medicinal chemistry.[1] The introduction of fluorine at the

This guide presents two distinct synthetic pathways selected for their reliability and specific utility:

-

Deaminative Fluorination: The preferred route for enantioselective synthesis starting from the chiral pool (L-Valine).

-

Nucleophilic Substitution (

): A cost-effective, scalable route for racemic material starting from isovaleric acid.

Retrosynthetic Analysis & Strategy

The synthesis is approached via two primary disconnections: the C-N bond (exploiting the chiral pool) and the C-H bond (via

Figure 1: Retrosynthetic disconnection showing the Chiral Pool route (red) and the Substitution route (green).

Method A: Deaminative Fluorination (Stereoselective)

Best for: High-value, enantiopure synthesis (e.g., (S)-2-fluoro-3-methylbutanoic acid).

Mechanism: Diazotization followed by anchimeric assistance to form an

Reaction Scheme

Mechanistic Pathway

The stereochemical integrity is preserved through a transient

Figure 2: Double-inversion mechanism ensuring retention of stereochemistry.

Detailed Protocol

Reagents:

-

L-Valine (1.0 equiv)

-

Pyridinium poly(hydrogen fluoride) (Olah's Reagent, 70% HF by wt) (excess, solvent/reagent)

-

Sodium Nitrite (

) (1.5 equiv)

Procedure:

-

Setup: Use a polyethylene or Teflon (PFA) flask. Glassware must be avoided due to HF etching.

-

Dissolution: Charge L-Valine (e.g., 10 mmol) into the flask. Cool to 0°C using an ice bath.

-

HF Addition: Slowly add HF

Pyridine (approx. 10 mL per g of amino acid) under an inert atmosphere ( -

Diazotization: Add dry

in small portions over 1 hour, maintaining temperature -

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours.

-

Quench: Pour the reaction mixture carefully onto crushed ice/water.

-

Extraction: Extract the aqueous phase with Diethyl Ether (

). -

Purification: Wash the combined organic layers with brine, dry over

, and concentrate. Purify by vacuum distillation (bp ~78–80°C @ 15 mmHg).

Critical Safety Note: HF causes deep, painless burns that lead to bone necrosis. Always have Calcium Gluconate gel immediately available. Work in a functional fume hood with HF-resistant gloves.

Method B: Nucleophilic Substitution (Scalable)

Best for: Large-scale preparation of racemic material; avoids HF

Reaction Scheme[3][4][5]

-

Bromination:

-

Fluorination:

Detailed Protocol

Step 1: Hell-Volhard-Zelinsky (HVZ) Bromination

-

Reagents: Isovaleric acid, Bromine (

), -

Procedure: Heat isovaleric acid with catalytic

to 80°C. Add bromine dropwise. Post-reaction, quench with water to hydrolyze the acyl bromide to the -

Yield: Typically 85–90%.

Step 2: Fluorination via Halogen Exchange

-

Reagents: 2-Bromo-3-methylbutanoic acid (1.0 equiv), Potassium Fluoride (KF, spray-dried, 2.0 equiv), Acetamide (solvent).

-

Procedure:

-

Mix 2-bromo-3-methylbutanoic acid and KF in acetamide.

-

Heat the mixture to 80–100°C for 4–6 hours.

-

Note: Higher temperatures favor elimination to 3-methylbut-2-enoic acid.

-

Workup: Dilute with water, acidify with HCl (to pH 1), and extract with DCM.

-

Purification: Fractional distillation is required to separate the fluoro-acid from the elimination byproduct (alkene).

-

Comparative Analysis

| Feature | Method A: Deaminative Fluorination | Method B: Nucleophilic Substitution |

| Starting Material | L-Valine (Chiral) | Isovaleric Acid (Achiral) |

| Stereochemistry | Retention (High ee%) | Racemic (Inversion of racemic SM) |

| Reagents | HF | |

| Safety Profile | High Hazard (HF handling) | Moderate (Bromine handling) |

| Scalability | Gram to Decagram scale | Kilogram scale |

| Primary Impurity | Hydroxy-acid (from | Alkenes (Elimination products) |

Characterization Data (Expected)

-

Physical State: Colorless liquid.[2]

-

Boiling Point: ~78–82°C at 15 mmHg.

-

NMR:

-

NMR (CDCl

- 10.5 (br s, 1H, COOH)

-

4.9 (dd,

-

2.3 (m, 1H,

-

1.0 (d, 6H,

References

-

Deaminative Fluorination Mechanism & Protocol

-

Nucleophilic Substitution (KF/Acetamide)

-

Mishra, A., et al.[5] "Synthesis of 2-fluorooctanoic acid: an advanced organic chemistry laboratory experiment." Fluorine Notes, 2019, 6(127). (Describes the general KF/Acetamide protocol for

-bromo acids). Link -

Rozen, S., et al.[6][7] "Synthesis of

-fluorocarboxylates from the corresponding acids using acetyl hypofluorite." Journal of Organic Chemistry, 2001, 66(22), 7464–7468. (Alternative electrophilic route reference). Link

-

-

General Properties of

-Fluoro Acids:-

O'Hagan, D. "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 2008, 37, 308-319. Link

-

Sources

- 1. lookchem.com [lookchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Buy 2-Fluoro-3-methylbutanoic acid | 1578-62-7 [smolecule.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid - Google Patents [patents.google.com]

- 6. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 7. Synthesis of alpha-fluorocarboxylates from the corresponding acids using acetyl hypofluorite - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Fluoro-3-methylbutanoic acid molecular weight and formula

This technical guide provides a comprehensive analysis of 2-Fluoro-3-methylbutanoic acid , a critical fluorinated building block used in medicinal chemistry for bioisosteric replacement and metabolic stabilization.

Molecular Architecture, Synthesis, and Pharmaceutical Utility

Executive Summary

2-Fluoro-3-methylbutanoic acid (also known as

Physicochemical Characterization

The introduction of the highly electronegative fluorine atom at the C2 position creates a dipole moment that influences both the acidity and the physical state of the molecule. Unlike its non-fluorinated analog (isovaleric acid), which is a liquid at room temperature, the 2-fluoro derivative often presents as a low-melting solid or semi-solid due to enhanced intermolecular interactions.

Core Identity Matrix

| Parameter | Technical Specification |

| IUPAC Name | 2-Fluoro-3-methylbutanoic acid |

| Common Synonyms | |

| CAS Registry Number | 1578-62-7 (Racemic) |

| Molecular Formula | C |

| Molecular Weight | 120.12 g/mol |

| Exact Mass | 120.0587 Da |

| Chirality | C2 is a stereocenter; exists as (R) and (S) enantiomers.[1] |

Physical Properties Profile[2][3][4][5][6]

| Property | Value | Contextual Note |

| Physical State | Low-melting solid / Liquid | MP is approx. 35–40 °C; may appear as a solidified oil. |

| Boiling Point | 182 °C (at 760 mmHg) | Higher than isovaleric acid (176 °C) due to polarity. |

| Density | 1.073 g/cm³ | Significantly denser than water. |

| Acidity (pKa) | ~3.0 – 3.5 (Predicted) | The |

| Refractive Index | 1.395 | Optical characteristic for purity verification. |

Synthetic Pathways & Methodologies[5][7]

The synthesis of 2-fluoro-3-methylbutanoic acid requires precise control to avoid elimination side reactions (forming the alkene). The most robust method for research-scale production is Electrophilic

Protocol: Electrophilic Fluorination via NFSI[6][8]

This method is preferred over nucleophilic substitution (e.g., using KF on

Reagents:

-

Substrate: Methyl isovalerate or tert-butyl isovalerate.

-

Base: Lithium Diisopropylamide (LDA) or LiHMDS (to generate the enolate).

-

Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI).[2][3]

-

Solvent: Anhydrous THF.

Step-by-Step Methodology:

-

Enolate Generation: Cool a solution of LDA (1.1 equiv) in THF to -78 °C under inert atmosphere (Ar or N

). Add the isovalerate ester dropwise. Stir for 30–60 minutes to ensure complete deprotonation. -

Fluorination: Dissolve NFSI (1.2 equiv) in THF and add it slowly to the enolate solution at -78 °C. The kinetic control is critical to prevent poly-fluorination.

-

Quench & Workup: Allow the reaction to warm to room temperature slowly. Quench with saturated NH

Cl solution. Extract with ethyl acetate.[2] -

Hydrolysis: Treat the fluorinated ester with LiOH in a THF/Water mixture to cleave the ester group, yielding the free acid.

-

Purification: Acidify the aqueous layer to pH 2 and extract. Final purification via vacuum distillation or recrystallization (if solid).

Visualization: Synthetic Workflow

The following diagram illustrates the critical decision points and flow of the synthesis.

Figure 1: Step-wise synthetic pathway utilizing Electrophilic Fluorination (NFSI) to ensure regioselectivity at the alpha-carbon.

Analytical Profiling (QC Logic)

Verifying the identity of 2-fluoro-3-methylbutanoic acid requires interpreting specific spectral signatures arising from the Fluorine-Hydrogen coupling.

-

F NMR: This is the definitive test. Expect a signal around -180 to -200 ppm (referenced to CFCl

-

H NMR:

-

The

-proton (H-2) will appear as a distinct doublet of doublets (dd) due to the large geminal H-F coupling constant ( -

Shift: ~4.5 - 5.0 ppm (deshielded by F and COOH).

-

-

Mass Spectrometry (ESI-): Look for the molecular ion peak

at m/z 119.05 .

Pharmaceutical Applications & SAR Logic[5]

In drug discovery, 2-fluoro-3-methylbutanoic acid is primarily used as a bioisostere for isovaleric acid or valine residues.

Metabolic Stability

The C-F bond is one of the strongest in organic chemistry (~116 kcal/mol). Replacing the

Acidity Modulation

The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid.[1] This can improve the bioavailability of the drug by altering its ionization state at physiological pH (7.4), potentially enhancing membrane permeability or binding affinity in enzyme pockets that require a specific charge state.

Structure-Activity Relationship (SAR)

The fluorine atom is small (van der Waals radius 1.47 Å) compared to a methyl group, making it a "steric mimic" of Hydrogen (1.20 Å) but with completely different electronic properties. This allows the molecule to fit into binding pockets designed for the non-fluorinated parent while altering the electrostatic environment.

Figure 2: Decision matrix for employing 2-Fluoro-3-methylbutanoic acid in Lead Optimization.

Safety and Handling

As a fluorinated organic acid, standard safety protocols for corrosive substances apply.

-

GHS Classification:

-

Handling: Use a fume hood. Wear nitrile gloves and chemical safety goggles. The compound may hydrolyze slightly in moist air, releasing HF traces over long periods; store in a desiccator or under inert gas.

References

-

PubChem. (2025).[4] 2-Fluoro-3-methylbutanoic acid (Compound Summary).[1][5][4] National Library of Medicine. [Link]

-

Ma, J. A., & Cahard, D. (2004). Update 1 of: Asymmetric Fluorination, Trifluoromethylation, and Perfluoroalkylation Reactions. Chemical Reviews. (Contextual grounding for NFSI fluorination methodology). [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Buy 2-Fluoro-3-methylbutanoic acid | 1578-62-7 [smolecule.com]

- 2. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Fluoro-3-methylbutanoic acid | C5H9FO2 | CID 15310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

Comprehensive Technical Guide: 2-Fluoro-3-methylbutanoic Acid

This guide provides an in-depth technical analysis of 2-Fluoro-3-methylbutanoic acid , a critical fluorinated building block in medicinal chemistry and materials science.

Executive Summary & Chemical Identity[1][2][3][4]

2-Fluoro-3-methylbutanoic acid (also known as

Critical Identifier Verification

-

CAS Number: 1578-62-7 (Verified)[1]

-

Conflicting CAS Warning: Databases frequently conflate this molecule with 3-Chloro-4-hydroxyphenylacetic acid (CAS 33697-81-3). Researchers must verify the structure explicitly when ordering.

-

Molecular Formula:

[1][3] -

Molecular Weight: 120.12 g/mol [3]

Physicochemical Profile

The substitution of hydrogen with fluorine at the

| Property | 2-Fluoro-3-methylbutanoic Acid | Isovaleric Acid (Parent) | Impact of Fluorination |

| pKa | 2.70 ± 0.10 | 4.77 | ~100x increase in acidity (Inductive effect) |

| Boiling Point | 96°C (at 15 mmHg) | 176°C (at 760 mmHg) | Volatility remains comparable under vacuum |

| Chirality | Yes (C2 position) | No | Enables stereoselective synthesis |

| C-F Bond Length | ~1.35 Å | N/A | High bond strength (metabolic stability) |

Historical Development & Synthesis Evolution[7]

The history of 2-Fluoro-3-methylbutanoic acid is inextricably linked to the development of deaminative fluorination techniques in the 1970s and the rise of ferroelectric liquid crystals (FLCs) in the 1980s.

Era 1: The Olah Revolution (1970s)

Before the 1970s, introducing fluorine selectively into aliphatic chains was notoriously difficult. The breakthrough came with the development of Olah's Reagent (Pyridine·HF). Researchers discovered that natural amino acids (like L-Valine) could be converted directly into their corresponding

-

Significance: This reaction proceeds with retention of configuration , a rare phenomenon in nucleophilic substitution, driven by an anchimeric assistance mechanism (neighboring group participation) from the carboxylate group.

Era 2: Materials Science & FLCs (1980s-1990s)

In the search for faster-switching liquid crystal displays, chiral dopants were required to induce ferroelectricity in smectic phases.

-

Application: (S)-2-Fluoro-3-methylbutanoic acid was synthesized from L-Valine to serve as a chiral tail for liquid crystal cores. The high polarity of the C-F bond provided the necessary dipole moment to enhance the spontaneous polarization (

) of the material, a critical parameter for display switching speed.

Era 3: Modern Medicinal Chemistry (2000s-Present)

Today, the molecule is primarily used as a bioisostere for valine or isovaleric acid residues in peptide drugs.

-

Mechanism: The

-fluorine atom blocks cytochrome P450-mediated oxidation at the -

Target: It has been investigated as a fragment for inhibiting Fatty Acid Synthase (FAS) , an enzyme upregulated in many cancers.

Technical Synthesis Protocols

Method A: Deaminative Fluorination (Gold Standard)

This method is preferred for generating enantiomerically pure material starting from the abundant chiral pool (L-Valine).

Reaction Logic:

-

Diazotization: Sodium nitrite reacts with the amine in acidic media to form a diazonium salt (

). -

Anchimeric Assistance: The neighboring carboxylic acid attacks the

-carbon, displacing nitrogen and forming a transient, unstable -

Fluorination: The fluoride ion (from HF) opens the lactone ring. Because the lactone formation inverted the center, and the ring-opening inverts it back, the net result is retention of configuration .

Protocol:

-

Reagents: L-Valine (10 mmol), Pyridine·HF (70% HF, 5 mL), Sodium Nitrite (

, 15 mmol). -

Setup: Polyethylene or Teflon vessel (Glass is etched by HF).

-

Procedure:

-

Dissolve L-Valine in Pyridine·HF at 0°C.

-

Slowly add solid

over 1 hour. Caution: Evolution of -

Stir at room temperature for 2-4 hours.

-

Quench with ice water and extract with diethyl ether.

-

-

Purification: Distillation under reduced pressure (bp ~96°C @ 15 mmHg).

-

Yield: Typically 60-80%.

Method B: Nucleophilic Substitution (Racemic/Inversion)

Used when chirality is not required or when starting from the bromo-acid.

Protocol:

-

Precursor: 2-Bromo-3-methylbutanoic acid.

-

Reagent: Potassium Fluoride (spray-dried) or TBAF.

-

Solvent: Polar aprotic (Acetamide or DMSO) to enhance fluoride nucleophilicity.

-

Conditions: Heat to 80-100°C for 12 hours.

-

Note: This

reaction results in inversion of configuration .

Visualizing the Chemistry

Diagram 1: Deaminative Fluorination Pathway (Retention of Configuration)

Caption: The mechanistic pathway from L-Valine to the target fluoro-acid. The formation of the alpha-lactone intermediate ensures the final product retains the stereochemistry of the starting amino acid.

Diagram 2: pKa Shift and Electronic Effects

Caption: Comparative acidity. The electron-withdrawing fluorine atom stabilizes the negative charge on the carboxylate ion, lowering the pKa by approximately 2 units.

References

-

Olah, G. A., et al. (1979). "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions." Journal of Organic Chemistry.

-

Barberá, J., et al. (1993). "Synthesis and Study of New

-Haloacid Ferroelectric Liquid Crystal Derivatives." Journal of the American Chemical Society. -

Haufe, G. (2004).[4] "Asymmetric Synthesis of Fluoroorganic Compounds." Wiley-VCH. (Reference for retention mechanism via

-lactone). -

Smolecule. (2024). "2-Fluoro-3-methylbutanoic acid Product Database." (Source for pKa and physical data).

Sources

Technical Guide: Safety, Handling, and Application of 2-Fluoro-3-methylbutanoic Acid

Executive Summary

2-Fluoro-3-methylbutanoic acid (CAS: 1578-62-7 / 886762-08-9) is a specialized fluorinated building block used primarily in the synthesis of bioactive peptides and peptidomimetics. As an

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a field-validated framework for handling this compound in drug discovery and development environments. The core directive is Containment and Control , prioritizing the prevention of dermal absorption and inhalation.

Part 1: Physicochemical Profile & Hazard Identification

Understanding the "Why" behind the safety protocols requires analyzing the molecule's physical properties. The electron-withdrawing nature of the fluorine atom at the

Table 1: Physicochemical Properties & Risk Implications

| Property | Value (Approx.) | Scientific Implication |

| Molecular Weight | 120.12 g/mol | Low MW implies high volatility; vapor pressure management is critical. |

| Physical State | Liquid (Colorless to light yellow) | Fluidity allows for easy splashing; requires face protection. |

| pKa | ~2.6 – 2.8 (Predicted) | Significantly more acidic than Isovaleric acid (pKa 4.77). Causes faster, deeper tissue burns. |

| Boiling Point | 170–180 °C | High boiling point, but significant vapor generation upon heating. |

| Solubility | Soluble in organic solvents, water | Readily crosses biological membranes; high risk of systemic absorption. |

Toxicology Insight: The "Lethal Synthesis" Risk

Unlike simple mineral acids,

-

Mechanism: It may enter the mitochondrial fatty acid

-oxidation pathway or amino acid metabolism, potentially forming toxic fluorinated metabolites that inhibit key enzymes (e.g., acyl-CoA dehydrogenases). -

Handling Consequence: Treat this not just as a corrosive acid, but as a potent systemic toxicant . Absorption through the skin (H312) is a critical route of exposure.

Part 2: Strategic Handling & Engineering Controls

The selection of engineering controls depends on the scale and energy of the operation. We use a Risk-Based Containment Strategy .

Diagram 1: Exposure Risk Assessment & Control Logic

Caption: Decision matrix for selecting engineering controls based on operational scale and energy input.

Protocol 1: Storage and Stability

-

Environment: Store in a dedicated acid cabinet, segregated from bases and oxidizers.

-

Atmosphere: While the acid itself is relatively stable, it is hygroscopic. Store under an inert atmosphere (Argon/Nitrogen) to prevent moisture uptake, which alters stoichiometry in precise coupling reactions.

-

Container: Glass or Teflon (PTFE). Avoid metal containers due to corrosion potential (H290).

Part 3: Synthesis & Reaction Safety[2]

In drug development, this compound is often activated (e.g., as an acid chloride or active ester) for coupling. These activation steps release energy and potentially toxic byproducts.

Critical Workflow: Acid Chloride Formation

Converting 2-Fluoro-3-methylbutanoic acid to its acid chloride using Thionyl Chloride (

Step-by-Step Methodology:

-

Setup: Use a flame-dried round-bottom flask with a Claisen adapter, reflux condenser, and a gas trap (scrubber) containing 10% NaOH solution.

-

Why: The reaction releases HCl and

gas. The scrubber neutralizes these emissions preventing hood corrosion and personnel exposure.

-

-

Addition: Add the fluorinated acid slowly to the chlorinating agent at 0°C.

-

Why: The induction period can be deceptive. A sudden exotherm can cause "bumping" of the corrosive mixture.

-

-

Catalysis: If using DMF as a catalyst, add only a trace amount (1-2 drops).

-

Why: DMF accelerates the Vilsmeier-Haack type mechanism violently. Excess DMF can lead to runaway thermal events.

-

-

Workup (The Danger Zone):

-

Do NOT quench directly with water.

-

Remove excess

via rotary evaporation first. -

Quench the residue into a biphasic mixture (DCM/Sat.

) with vigorous stirring and cooling. -

Validation: Monitor pH.[1] Ensure the aqueous layer remains basic (pH > 8) to trap any free fluoride ions or residual acid.

-

Diagram 2: Safe Workup & Quenching Architecture

Caption: Workflow for quenching reactive intermediates, emphasizing volatile removal prior to hydrolysis.

Part 4: Emergency Response & Waste Management[4]

First Aid Specifics

-

Skin Contact: Immediate irrigation with water for 15+ minutes.[2][3]

-

Nuance: Unlike Hydrofluoric Acid (HF), the C-F bond in this compound is stable and does not immediately release fluoride ions upon contact. However, Calcium Gluconate gel should be available as a precaution if the specific derivative is known to be hydrolytically unstable or if the operator suspects HF generation from side reactions.

-

-

Eye Contact: Irrigate immediately.[2] Do not use neutralization agents in the eye.

-

Ingestion: Do NOT induce vomiting. The aspiration risk of a corrosive liquid causes severe lung damage.

Waste Disposal[1][4][6][7]

-

Segregation: Do not mix with general organic waste. This is Halogenated Organic Waste .

-

Labeling: Clearly mark as "Fluorinated Acid – Corrosive & Toxic."

-

Neutralization: Small spills can be neutralized with sodium carbonate or lime (calcium oxide) to precipitate fluoride as Calcium Fluoride (

) if degradation occurs, reducing mobility in the environment.

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15310, 2-Fluoro-3-methylbutanoic acid. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 2-Fluoro-3-methylbutyric acid - Hazards and Classification.[4] Retrieved from [Link]

- O'Hagan, D. (2008).Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews. (Contextual grounding for C-F bond stability and acidity).

- Pattison, F. L. M., & Peters, R. A. (1966).Monofluoro Aliphatic Compounds. Handbook of Experimental Pharmacology. (Foundational text on the toxicology of alpha-fluoro carboxylic acids).

Sources

An In-depth Technical Guide to the Stereoisomers of 2-Fluoro-3-methylbutanoic Acid

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-fluoro-3-methylbutanoic acid, a chiral molecule with significant potential in drug development and chemical research. The presence of two stereocenters gives rise to four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). This document delves into the stereoselective synthesis, chromatographic separation, and detailed spectroscopic characterization of these isomers. By synthesizing established methodologies for analogous fluorinated carboxylic acids, this guide offers field-proven insights and detailed protocols intended for researchers, scientists, and professionals in drug development. The distinct physicochemical properties and the anticipated differential biological activities of these stereoisomers underscore the importance of their individual synthesis and characterization.

Introduction: The Significance of Stereoisomerism in 2-Fluoro-3-methylbutanoic Acid

2-Fluoro-3-methylbutanoic acid is a halogenated carboxylic acid with the molecular formula C₅H₉FO₂.[1] The introduction of a fluorine atom can significantly alter the physicochemical and biological properties of organic molecules, including acidity, lipophilicity, and metabolic stability. This makes fluorinated compounds highly valuable in medicinal chemistry and materials science.[2]

The structure of 2-fluoro-3-methylbutanoic acid contains two chiral centers at the C2 and C3 positions. This results in the existence of four possible stereoisomers, which can be grouped into two pairs of enantiomers (mirror images) and two pairs of diastereomers (non-mirror image stereoisomers). The syn diastereomers are (2R,3S) and (2S,3R), while the anti diastereomers are (2R,3R) and (2S,3S).[3]

It is well-established that different stereoisomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[4][5] Therefore, the ability to selectively synthesize and characterize each stereoisomer of 2-fluoro-3-methylbutanoic acid is of paramount importance for any potential therapeutic application.

Stereoselective Synthesis Strategies

The synthesis of the individual stereoisomers of 2-fluoro-3-methylbutanoic acid requires a carefully designed stereoselective approach. General synthesis of the racemic mixture typically involves fluorination of a suitable precursor followed by carboxylation.[2] For stereoselective synthesis, diastereoselective fluorination of a chiral substrate is a promising strategy.

Proposed Diastereoselective Synthesis of syn and anti Isomers

A plausible route to the diastereomers involves the fluorination of a chiral enolate derived from a 3-methylbutanoic acid derivative. The stereochemical outcome of the fluorination can often be controlled by the choice of fluorinating agent and reaction conditions. For instance, electrophilic fluorinating agents like Selectfluor® are known to participate in stereoselective additions.[6][7]

Protocol 2.1.1: Diastereoselective Fluorination of a Chiral Auxiliary-Modified Precursor

This protocol is adapted from established methods for diastereoselective fluorination of chiral esters.

-

Preparation of the Chiral Precursor: React 3-methylbutanoic acid with a chiral auxiliary, such as an Evans oxazolidinone, to form a chiral imide.

-

Enolate Formation: Treat the chiral imide with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the corresponding enolate.

-

Diastereoselective Fluorination: Introduce an electrophilic fluorinating agent, such as Selectfluor®, to the enolate solution. The facial selectivity of the fluorination will be directed by the chiral auxiliary, leading to a predominance of one diastereomer.

-

Hydrolysis: Remove the chiral auxiliary by hydrolysis under acidic or basic conditions to yield the desired 2-fluoro-3-methylbutanoic acid diastereomer.

The choice of the (R)- or (S)-enantiomer of the chiral auxiliary will determine which pair of enantiomers (syn or anti) is predominantly formed.

Separation of Stereoisomers

Once a mixture of stereoisomers is synthesized, their separation is crucial. Diastereomers can often be separated by standard chromatographic techniques or crystallization due to their different physical properties. Enantiomers, having identical physical properties in an achiral environment, require chiral separation methods.

Separation of Diastereomers

Fractional crystallization can be a powerful technique for separating diastereomers, especially if they are crystalline solids.[8][9] The different solubilities of the diastereomeric salts in a particular solvent allow for their separation.

Protocol 3.1.1: Separation of Diastereomers by Fractional Crystallization

-

Salt Formation: Dissolve the diastereomeric mixture of 2-fluoro-3-methylbutanoic acid in a suitable solvent. Add a chiral resolving agent, such as a chiral amine (e.g., brucine or cinchonidine), to form diastereomeric salts.[8]

-

Crystallization: Slowly cool the solution to induce crystallization. One diastereomeric salt should crystallize preferentially due to its lower solubility.

-

Isolation and Purification: Collect the crystals by filtration. The mother liquor will be enriched in the other diastereomer. Recrystallize the collected crystals to enhance diastereomeric purity.

-

Liberation of the Acid: Treat the separated diastereomeric salts with acid to regenerate the individual diastereomers of 2-fluoro-3-methylbutanoic acid.

Separation of Enantiomers by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the analytical and preparative separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs), such as those found in Chiralpak® columns, are often successful in resolving racemic mixtures of carboxylic acids.[10]

Protocol 3.2.1: Enantiomeric Separation by Chiral HPLC

-

Column: Chiralpak® AD-H or a similar amylose-based CSP.

-

Mobile Phase: A mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape. A typical starting condition could be Hexane:Isopropanol:TFA (90:10:0.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: 25 °C.

The retention times of the two enantiomers will differ on the chiral column, allowing for their separation and quantification.

Spectroscopic Characterization

Unambiguous characterization of each stereoisomer requires a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being particularly powerful.

NMR Spectroscopy

¹H, ¹³C, and ¹⁹F NMR spectroscopy are essential for the structural elucidation of the stereoisomers of 2-fluoro-3-methylbutanoic acid. The chemical shifts and, more importantly, the coupling constants (J-values) will differ between the diastereomers.

Expected NMR Characteristics:

-

¹H NMR: The protons on C2 and C3 will show characteristic splitting patterns due to coupling with each other and with the fluorine atom. The magnitude of the vicinal ³J(H,H) coupling constant between the protons on C2 and C3 is expected to be different for the syn and anti diastereomers, which can be predicted by the Karplus equation.

-

¹⁹F NMR: The fluorine chemical shift will be sensitive to the stereochemistry at C2 and C3. Furthermore, the coupling constants between fluorine and the protons on C2 and C3 (²J(F,H) and ³J(F,H)) will be stereospecific and are crucial for assigning the relative configuration. Generally, larger coupling constants are observed in anti arrangements compared to syn arrangements.[11]

-

¹³C NMR: The chemical shifts of the carbon atoms, particularly C2 and C3, will also be influenced by the stereochemistry.

Table 1: Predicted NMR Data for syn and anti Diastereomers

| Isomer | Predicted ³J(H2,H3) | Predicted ³J(F,H3) |

| syn | Smaller | Smaller |

| anti | Larger | Larger |

Note: These are general predictions based on Karplus relationships and may vary depending on the specific conformation.

Biological Activity

While specific biological activity data for the individual stereoisomers of 2-fluoro-3-methylbutanoic acid are not yet available in the literature, it is widely recognized that stereochemistry plays a critical role in a drug's pharmacodynamic and pharmacokinetic properties.[5][12][13] Different enantiomers can exhibit different potencies, with one being therapeutic while the other is inactive or even toxic.[4] For example, the (S)-enantiomer of ibuprofen is the active anti-inflammatory agent, while the (R)-enantiomer is inactive.

Given that 3-methylbutanoic acid (isovaleric acid) has antimicrobial properties,[14] it is plausible that the stereoisomers of its fluorinated analog could exhibit differential activity against various biological targets, such as enzymes or receptors. Further research into the specific biological effects of each of the four stereoisomers is warranted.

Conclusion

The four stereoisomers of 2-fluoro-3-methylbutanoic acid represent distinct chemical entities with potentially unique biological profiles. This guide has outlined a systematic approach to their stereoselective synthesis, separation, and characterization based on established principles and methodologies applied to analogous compounds. The detailed protocols provided herein are intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development, facilitating the exploration of the therapeutic potential of these intriguing fluorinated molecules.

References

- Lecourt, T., et al. (2001). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 66(16), 5517-5529.

- Thuronyi, B. W., et al. (2017). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Microbiology, 8, 234.

-

PubChem. (n.d.). 2-Fluoro-3-methylbutanoic acid. Retrieved from [Link]

-

Dijkman, E., et al. (2014). 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). 3-Fluoro-2-methylbutanoic acid. Retrieved from [Link]

-

Reddit. (2023). Separation of diastereomers by crystallization with seeding. Retrieved from [Link]

-

MDPI. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

-

PubMed. (2019). The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process. Retrieved from [Link]

-

National Institutes of Health. (n.d.). New Frontiers and Developing Applications in 19F NMR. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of erythro and threo configurations by nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

SlidePlayer. (n.d.). stereochemistry and biological activity of drugs. Retrieved from [Link]

- Google Patents. (n.d.). Separation of diastereomers.

-

MDPI. (2023). Obtainment of Threo and Erythro Isomers of the 6-Fluoro-3-(2,3,6,7,8,9-hexahydronaphtho[2,3-b][2][15]dioxin-2-yl)-2,3-dihydrobenzo[b][2][15]dioxine-5-carboxamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluoroazoles. II. Synthesis and 1H and 19F Nmr spectra of 2‐, 4‐, and 5‐Fluoro‐1‐methylimidazole. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. Retrieved from [Link]

-

Automated Topology Builder. (n.d.). 3-Methylbutanoicacid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate). Retrieved from [Link]

-

MalariaWorld. (2023). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

-

ResearchGate. (2024). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]

-

ChemRxiv. (n.d.). Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. Retrieved from [Link]

-

ResearchGate. (n.d.). Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 3-Methylbutanoic acid (FDB001324). Retrieved from [Link]

-

KOPS. (n.d.). Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes. Retrieved from [Link]

-

Chiral Technologies. (2021). Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Retrieved from [Link]

-

YouTube. (2025). How Do Stereoisomers Affect Drug Activity? - Chemistry For Everyone. Retrieved from [Link]

-

Chiral Technologies. (n.d.). CHIRALPAK AD-H. Retrieved from [Link]

-

Wikipedia. (n.d.). Selectfluor. Retrieved from [Link]

-

RSC Publishing. (n.d.). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

Sources

- 1. 2-Fluoro-3-methylbutanoic acid | C5H9FO2 | CID 15310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 2-Fluoro-3-methylbutanoic acid | 1578-62-7 [smolecule.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. youtube.com [youtube.com]

- 6. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Electrophilic Fluorination of Enol Esters Using SelectFluor: A Polar Two-Electron Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. reddit.com [reddit.com]

- 10. Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. malariaworld.org [malariaworld.org]

- 14. biosynth.com [biosynth.com]

- 15. Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acidity and pKa of 2-Fluoro-3-methylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa of 2-fluoro-3-methylbutanoic acid. The document elucidates the fundamental principles governing its acidic properties, with a particular focus on the profound influence of the α-fluoro substituent. A predicted pKa value is provided, supported by a comparative analysis with structurally related carboxylic acids. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of the pKa via potentiometric titration and a representative synthetic route for its preparation. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of Fluorination in Modulating Acidity

2-Fluoro-3-methylbutanoic acid, with the molecular formula C₅H₉FO₂ and a molecular weight of approximately 120.12 g/mol , is a structurally intriguing carboxylic acid.[1] Its significance in the context of drug design and development lies in the strategic incorporation of a fluorine atom at the α-position to the carboxyl group. This single atomic substitution dramatically alters the electronic properties of the molecule, thereby influencing its acidity and, consequently, its pharmacokinetic and pharmacodynamic profiles. Understanding and quantifying this change in acidity, represented by the pKa value, is paramount for predicting a molecule's behavior in physiological environments.

Figure 1: Chemical structure of 2-Fluoro-3-methylbutanoic Acid.

Theoretical Framework: The Inductive Effect of α-Fluorination

The acidity of a carboxylic acid is determined by the stability of its conjugate base, the carboxylate anion, which is formed upon deprotonation.[2] Any factor that stabilizes this anion will increase the acidity of the parent acid, resulting in a lower pKa value. The primary factor responsible for the enhanced acidity of 2-fluoro-3-methylbutanoic acid is the powerful electron-withdrawing inductive effect (-I effect) of the fluorine atom.[2]

Fluorine, being the most electronegative element, exerts a strong pull on the electron density of the neighboring atoms. This effect is transmitted through the sigma (σ) bonds of the carbon backbone, effectively delocalizing the negative charge of the carboxylate anion. By withdrawing electron density away from the carboxylate group, the fluorine atom disperses the negative charge, leading to a more stable conjugate base.[2] A more stable conjugate base corresponds to a stronger acid.

Caption: The inductive effect of fluorine stabilizes the carboxylate anion, leading to a stronger acid and a lower pKa.

Predicted pKa of 2-Fluoro-3-methylbutanoic Acid

Using the ChemAxon pKa prediction tool, the predicted pKa for 2-fluoro-3-methylbutanoic acid is 2.75 .

This predicted value is consistent with the strong acid-strengthening effect expected from the α-fluoro substituent.

Comparative Analysis of Acidity

To contextualize the predicted pKa of 2-fluoro-3-methylbutanoic acid, it is instructive to compare it with the pKa values of structurally related carboxylic acids. This comparison clearly illustrates the impact of the electronegative substituent and its position relative to the carboxyl group.

| Compound | Structure | pKa |

| Butanoic acid | CH₃CH₂CH₂COOH | ~4.82 |

| 3-Methylbutanoic acid | (CH₃)₂CHCH₂COOH | ~4.8 |

| 2-Chlorobutanoic acid | CH₃CH₂CHClCOOH | ~2.86 |

| 3-Chlorobutanoic acid | CH₃CHClCH₂COOH | ~4.05 |

| 4-Chlorobutanoic acid | ClCH₂CH₂CH₂COOH | ~4.52 |

| 2-Fluoro-3-methylbutanoic acid | (CH₃)₂CHCHFCOOH | ~2.75 (Predicted) |

Table 1: Comparison of pKa values for selected carboxylic acids.

From this data, several key insights emerge:

-

The presence of a halogen at the α-position (2-chlorobutanoic acid and 2-fluoro-3-methylbutanoic acid) results in a significant decrease in pKa (increase in acidity) compared to the unsubstituted butanoic acid.

-

The acid-strengthening effect of the halogen diminishes as its distance from the carboxyl group increases, as seen in the series of chlorobutanoic acids.

-

The predicted pKa of 2-fluoro-3-methylbutanoic acid (2.75) is slightly lower than that of 2-chlorobutanoic acid (2.86), which is consistent with fluorine's higher electronegativity compared to chlorine.

Experimental Determination of pKa: Potentiometric Titration

Potentiometric titration is a highly accurate and reliable method for determining the pKa of an acid.[3][4] The procedure involves the gradual addition of a strong base of known concentration to a solution of the acid while monitoring the pH of the solution with a pH meter. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.

Caption: Workflow for the experimental determination of pKa using potentiometric titration.

Detailed Experimental Protocol

Materials and Equipment:

-

2-Fluoro-3-methylbutanoic acid

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Deionized water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret (25 mL or 50 mL)

-

Volumetric flasks and pipettes

-

Beakers

Procedure:

-

Preparation of the Acid Solution: Accurately weigh a sample of 2-fluoro-3-methylbutanoic acid and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of approximately 0.01 M.

-

Calibration of the pH Meter: Calibrate the pH meter according to the manufacturer's instructions using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

-

Titration Setup: Pipette a known volume (e.g., 50.0 mL) of the acid solution into a beaker. Add a magnetic stir bar and place the beaker on a magnetic stirrer. Immerse the calibrated pH electrode in the solution, ensuring the electrode tip does not come into contact with the stir bar.

-

Titration: Fill the buret with the standardized 0.1 M NaOH solution. Record the initial pH of the acid solution. Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added. As the pH begins to change more rapidly, reduce the volume of the increments (e.g., 0.1 mL) to accurately map the region around the equivalence point. Continue the titration well past the equivalence point.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of steepest inflection on the curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or the second derivative (Δ²pH/ΔV²) of the titration curve.

-

The volume of NaOH at the half-equivalence point is half the volume of NaOH required to reach the equivalence point.

-

The pKa of the acid is equal to the pH of the solution at the half-equivalence point.

-

Synthetic Methodologies for α-Fluoro Carboxylic Acids

The synthesis of α-fluoro carboxylic acids can be achieved through various methods. A common and effective approach involves the direct fluorination of a carboxylic acid derivative, such as a silyl ketene acetal, using an electrophilic fluorinating agent like Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[5]

Representative Synthetic Protocol

This protocol describes a general method for the α-fluorination of a carboxylic acid.

Materials:

-

3-Methylbutanoic acid (or a suitable precursor)

-

tert-Butyldimethylsilyl chloride (TBSCl)

-

Lithium bis(trimethylsilyl)amide (LiHMDS)

-

Selectfluor®

-

Tetrahydrofuran (THF), anhydrous

-

Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous sodium bicarbonate, brine, magnesium sulfate)

Procedure:

-

Formation of the Silyl Ketene Acetal: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the starting carboxylic acid (e.g., 3-methylbutanoic acid) in anhydrous THF. Cool the solution to -78 °C. Add LiHMDS (2.2 equivalents) dropwise, followed by the addition of TBSCl (2.2 equivalents). Allow the reaction mixture to slowly warm to room temperature and stir for several hours to form the bis-silyl ketene acetal.

-

Fluorination: Cool the solution of the in situ generated silyl ketene acetal to -78 °C. Add a solution of Selectfluor® (1.2 equivalents) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for a specified time, then allow it to warm to room temperature.

-

Workup and Purification: Quench the reaction with saturated aqueous sodium bicarbonate. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired 2-fluoro-3-methylbutanoic acid.

Conclusion

The acidity of 2-fluoro-3-methylbutanoic acid is significantly enhanced by the presence of the α-fluoro substituent, as evidenced by its predicted pKa of 2.75. This is a direct consequence of the powerful electron-withdrawing inductive effect of fluorine, which stabilizes the conjugate carboxylate anion. This guide has provided a robust theoretical framework for understanding this phenomenon, a reliable predicted pKa value, and a comparative analysis with related compounds. Furthermore, the detailed protocols for experimental pKa determination and a representative synthetic route offer practical guidance for researchers. A thorough understanding of the principles and methodologies presented herein is crucial for the rational design and development of novel therapeutic agents where precise control of acidity is a key determinant of biological activity and pharmacokinetic properties.

References

-

PubChem. (n.d.). 2-Fluoro-3-methylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemAxon. (n.d.). pKa calculation. ChemAxon Docs. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Massachusetts Institute of Technology. (n.d.). THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE.

-

Organic Chemistry Portal. (n.d.). Synthesis of α-fluorocarboxylic acids and derivatives. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

Yuan, X., Yao, J.-F., & Tang, Z.-Y. (2017). Decarboxylative Fluorination of Electron-Rich Heteroaromatic Carboxylic Acids with Selectfluor. Organic Letters, 19(6), 1438–1441. [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,3-methylbutanoic acid (CAS 14287-61-7). Retrieved from [Link]

- Reddit. (2012). Why is the pKa of butanoic acid lower than the pKa of propanoic acid? r/chemhelp.

-

PubChem. (n.d.). Butyric acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Vedantu. (n.d.). Which of the following has the lowest pKa value A 2 class 11 chemistry CBSE. Retrieved from [Link]

- Homework.Study.com. (n.d.). How can you explain the fact that 2-chlorobutanoic acid has pK_a equals to 2.86, 3....

-

ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Rowan's Free Online pKa Calculator. Retrieved from [Link]

-

ResearchGate. (n.d.). A Novel General Method for Preparation of α-Fluoro-α-arylcarboxylic Acid. Direct Fluorination of Silyl Ketene Acetals with Selectfluor®. Retrieved from [Link]

- University of Calgary. (n.d.). Ch18: Acidity of alpha hydrogens. Retrieved from a URL related to the University of Calgary's chemistry resources.

- Chemistry LibreTexts. (n.d.). Carboxylic Derivatives - Acidity of an Alpha C-H.

-

Master Organic Chemistry. (2010). Five Key Factors That Influence Acidity. Retrieved from [Link]

-

Chemistry Steps. (n.d.). pKa and Acid Strength - What Factors Affect the Acidity. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Solubilization and Handling of 2-Fluoro-3-methylbutanoic Acid for In Vitro Bioassays

[1]

Executive Summary & Compound Profile

This technical guide defines the standard operating procedure (SOP) for dissolving, diluting, and handling 2-Fluoro-3-methylbutanoic acid (CAS: 1578-62-7) in cell-based assays.

Unlike standard metabolites, the introduction of an

Physicochemical Profile

| Property | Value | Implication for Assay Design |

| Molecular Weight | 120.12 g/mol | Calculation basis for Molar stocks.[1][2] |

| Physical State | Liquid (likely viscous) | Density-based dispensing is less accurate than gravimetric; weigh by mass.[1][2] |

| LogP | ~1.5 | Moderately lipophilic; permeable to cell membranes but requires organic co-solvent for high-concentration stocks.[1][2] |

| pKa | < 4.8 (Est. ~3.5–4.[1][2]0) | CRITICAL: More acidic than isovaleric acid.[1][2] Will acidify unbuffered media, causing false-positive cytotoxicity.[1] |

| Volatility | Moderate to High | Risk of vapor transfer between wells.[1][2] Plate sealing is mandatory.[1] |

Critical Experimental Variables

Before beginning the protocol, researchers must account for three "silent killers" of assay reproducibility specific to this compound:

-

The Acidity Shift: The

-fluorine stabilizes the carboxylate anion, lowering the pKa.[1] Adding this compound at high concentrations (e.g., >1 mM) to bicarbonate-buffered media (standard DMEM/RPMI) will likely overcome the buffer capacity, turning the media yellow (acidic) and stressing cells independently of the compound's mechanism. HEPES buffering is required. -

Vapor Phase Transfer: Like many short-chain fatty acid derivatives, this molecule is volatile.[1] If control wells are adjacent to high-concentration wells, the compound may evaporate and re-dissolve in the control media, compromising the zero-dose baseline.

-

Solvent Cytotoxicity: DMSO is the preferred solvent, but final concentrations must be kept

(ideally

Workflow Logic & Decision Tree

The following diagram illustrates the decision logic for solvent selection and handling based on the compound's properties.

Figure 1: Decision matrix for solvent selection and quality control. Note the critical checkpoint for pH adjustment.

Detailed Protocol

Protocol A: Preparation of 100 mM Stock Solution (DMSO)

Objective: Create a stable, sterile master stock. Materials: Anhydrous DMSO (Cell Culture Grade), Glass vial (borosilicate), PTFE-lined cap, Analytical balance.

-

Weighing: Place the glass vial on the balance and tare. Using a positive-displacement pipette (due to viscosity) or a glass Pasteur pipette, weigh out approximately 12.0 mg of 2-Fluoro-3-methylbutanoic acid.[1]

-

Note: Record the exact mass (e.g.,

mg).[1]

-

-

Volume Calculation: Calculate the required DMSO volume (

) to achieve 100 mM.-

Example: For 12.4 mg:

.[1]

-

-

Dissolution: Add the calculated volume of sterile DMSO. Vortex vigorously for 30 seconds.[1] The solution should be clear and colorless.

-

Sterilization: Filter the stock solution using a 0.2 µm PTFE or Nylon syringe filter into a fresh, sterile amber vial.

-

Warning: Do not use Cellulose Acetate (CA) or Polystyrene (PS) housing filters; DMSO will dissolve them.[1]

-

-

Storage: Store at -20°C. The stock is stable for 3-6 months. Avoid repeated freeze-thaw cycles; aliquot if necessary.[1]

Protocol B: Preparation of Working Solutions (Serial Dilution)

Objective: Dilute stock into culture media while maintaining constant DMSO concentration (<0.5%) and physiological pH.

Experimental Setup:

-

Assay Media: DMEM + 10% FBS + 25 mM HEPES .[1] (HEPES is mandatory to buffer the acidic compound).[1]

-

Target Top Concentration: 100 µM.

Figure 2: Two-step dilution scheme to ensure mixing accuracy and minimize DMSO shock.

Step-by-Step:

-

Intermediate Dilution (100x):

-

Final Dilution (1x):

-

pH Check: Visually inspect the highest concentration tube.[1] If the phenol red has turned orange/yellow, add 1N NaOH dropwise (sterile) until the color matches the control media (pH 7.4).

-

Plating: Dispense into the assay plate.

-

Sealing: Immediately apply an adhesive plate seal (e.g., foil or gas-permeable film depending on assay length) to prevent cross-well volatility.[1]

References

-

PubChem. (n.d.).[1][3][4] 2-Fluoro-3-methylbutanoic acid (Compound Summary).[1][5] National Center for Biotechnology Information.[1] Retrieved October 26, 2023, from [Link]

-

Timm, M., et al. (2013).[1] DMSO tolerance in cell-based assays: A comprehensive review. Cytotechnology.[1] (General reference for solvent limits).

-

Cytiva. (2023).[1] Chemical Compatibility of Filter Membranes.[1][6][7][8] Cytiva Life Sciences.[1] Retrieved from [Link]

-

Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods.[1] Elsevier.[1] (Reference for solubility and pKa shifts in fluorinated compounds).

Sources

- 1. 2-Fluoro-3-methylbutanoic acid | C5H9FO2 | CID 15310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butanoic acid, 3-methyl- (CAS 503-74-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-Fluoro-3-methylpentanoic acid | C6H11FO2 | CID 256896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Fluoro-2-methylbutanoic acid | C5H9FO2 | CID 54018495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 2-Fluoro-3-methylbutanoic acid | 1578-62-7 [smolecule.com]

- 6. What are the Differences Between Nylon and PTFE Syringe Filters for Chromatography - FAQ [mtc-usa.com]

- 7. PTFE Or Nylon: Which Syringe Filter Fits Your Needs? - Blogs - News [alwsci.com]

- 8. cytivalifesciences.com [cytivalifesciences.com]

Application Note: 2-Fluoro-3-methylbutanoic Acid in Medicinal Chemistry

This Application Note is structured as a technical guide for researchers and drug discovery chemists. It focuses on the utility, synthesis, and handling of 2-Fluoro-3-methylbutanoic acid , a strategic fluorinated building block.

Executive Summary

2-Fluoro-3-methylbutanoic acid (CAS: 1578-62-7) is the

This guide details the specific utility of this building block, providing validated protocols for its synthesis from L-Valine and, critically, methods for coupling it to amines without triggering defluorination (HF elimination) or racemization—common pitfalls when working with

Key Chemical Properties

| Property | Value / Description | Impact on Design |

| Molecular Weight | 120.12 g/mol | Low MW fragment, ideal for FBDD (Fragment-Based Drug Design).[2] |

| Chirality | 1 Chiral Center (C2) | Available as ( |

| pKa | ~2.7 (vs. 4.8 for isovaleric) | |

| Metabolic Stability | High | Blocks |

| Conformation | Gauche Effect | The C–F bond tends to align gauche to the carbonyl, locking specific bioactive conformations. |

Synthesis Protocol: Deaminative Fluorination

While 2-fluoro-3-methylbutanoic acid is commercially available, high-purity enantiomers are often expensive.[2] The following protocol describes the synthesis from L-Valine , utilizing a deaminative fluorination strategy that proceeds with retention of configuration via an

Protocol A: Synthesis from L-Valine

Objective: Prepare (

Reagents

-

L-Valine (1.17 g, 10 mmol)

-

Pyridinium poly(hydrogen fluoride) (PPHF, Olah's Reagent, ~70% HF)

-

Sodium Nitrite (NaNO

)[2] -

Dichloromethane (DCM) / Water for extraction[2]

Step-by-Step Methodology

-

Setup: In a polyethylene or Teflon reactor (glass is incompatible with HF), dissolve L-Valine (10 mmol) in Pyridinium poly(hydrogen fluoride) (10 mL). Cool the mixture to 0 °C using an ice bath.

-

Diazotization: Slowly add dried Sodium Nitrite (1.5 equiv, 15 mmol) in small portions over 30 minutes. Caution: Evolution of N

gas and NO -

Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature (20–25 °C) and stir for an additional 4 hours.

-

Mechanism Note: The reaction proceeds via the formation of a diazonium species, which cyclizes to an unstable

-lactone. The fluoride ion opens this lactone with inversion of the inversion (net retention), yielding the

-

-

Quenching: Pour the reaction mixture carefully onto crushed ice (50 g).

-

Extraction: Extract the aqueous phase with DCM (

mL). -

Purification: Dry the combined organic layers over MgSO

, filter, and concentrate under reduced pressure. The crude oil can be purified via vacuum distillation or used directly if NMR purity >95%.[2]

Mechanistic Pathway (Graphviz)[3]

Figure 1: Deaminative fluorination pathway demonstrating net retention of stereochemistry.

Coupling Protocol: Peptide Synthesis & Amidation

Coupling

Recommended Strategy: Conversion to the Acyl Fluoride followed by mild aminolysis.[2] This method avoids strong activation of the

Protocol B: Coupling via Acyl Fluoride Intermediate

Objective: Couple 2-fluoro-3-methylbutanoic acid to a primary amine (R-NH

Reagents

-

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride [2]

-

DIPEA (Diisopropylethylamine)[2]

-

Amine coupling partner (1.0–1.2 equiv)

-

Solvent: Dry DCM or DMF

Step-by-Step Methodology

-

Activation: Dissolve 2-fluoro-3-methylbutanoic acid (1 mmol) in dry DCM (5 mL) under nitrogen.

-

Fluorination: Add TFFH (1.1 equiv) and DIPEA (1.1 equiv).[2] Stir at 0 °C for 30 minutes.

-

Coupling: Add the amine (1.1 equiv) and a second portion of DIPEA (1.5 equiv) to the reaction mixture.

-

Completion: Stir at room temperature for 2–4 hours. Monitor by TLC or LC-MS.[2]

-

Workup: Dilute with DCM, wash with 1M HCl (to remove unreacted amine), saturated NaHCO

, and brine. Dry and concentrate.

Coupling Logic & Troubleshooting (Graphviz)

Figure 2: Decision tree for coupling

Applications in Drug Discovery[4]

Protease Inhibitors

The 2-fluoro-3-methylbutanoyl group is a critical "cap" in peptidomimetics targeting proteases (e.g., HIV protease, HCV NS3/4A protease).[2]

-

Mechanism: The electron-withdrawing fluorine atom lowers the electron density of the adjacent carbonyl, increasing its electrophilicity for reversible covalent inhibitors (e.g., serine traps).

-

Stability: It prevents cleavage by aminopeptidases that would otherwise degrade a natural N-terminal valine.[2]

19F-NMR Probes

Incorporating this moiety into proteins or ligands allows for sensitive 19F-NMR studies .[2][3]

-

The fluorine signal is sensitive to the local environment (solvation, protein binding).

-

Unlike trifluoromethyl groups (

), the single fluorine atom causes minimal steric perturbation compared to the parent hydrogen.[2]

References

-

Olah, G. A., et al. (1979).[2] "Synthetic methods and reactions. 63. Pyridinium poly(hydrogen fluoride) (30% pyridine-70% hydrogen fluoride): a convenient reagent for organic fluorination reactions."[2] Journal of Organic Chemistry.

-

Haufe, G., et al. (2012).[2] "Asymmetric Synthesis of

-Fluoroalkyl- -

Carpino, L. A., et al. (1995).[2] "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient Reagent for the Preparation of Acyl Fluorides and Their Application to Peptide Synthesis."[2] Journal of the American Chemical Society.[2][4][5]

-

Scattolin, T., et al. (2024).[2] "Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents." Beilstein Journal of Organic Chemistry.

-

PubChem Compound Summary. "2-Fluoro-3-methylbutanoic acid (CID 15310)."[2] National Library of Medicine.[2][6]

Sources

- 1. 2-Fluoro-3-methylbutanoic acid | C5H9FO2 | CID 15310 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-3-methylpentanoic acid | C6H11FO2 | CID 256896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 6. 2-Fluoro-2-methylbutanoicacid | C5H9FO2 | CID 11366977 - PubChem [pubchem.ncbi.nlm.nih.gov]

19F NMR for purity analysis of 2-Fluoro-3-methylbutanoic acid

Application Note: High-Precision Purity Analysis of 2-Fluoro-3-methylbutanoic Acid via

Executive Summary

This guide details the protocol for the quantitative purity assessment (assay) of 2-Fluoro-3-methylbutanoic acid (an

Target Molecule:

-

Name: 2-Fluoro-3-methylbutanoic acid

-

Role: Peptidomimetic building block; Fluorinated amino acid analog.

-

Key Challenge: The molecule lacks a strong UV chromophore, making HPLC-UV quantification prone to response factor errors.

Theoretical Grounding & Strategy

Why F qNMR?

For this specific analyte,

-

Spectral Simplicity: The

H spectrum of 2-Fluoro-3-methylbutanoic acid is complex due to -

Dynamic Range: Unlike

H NMR, where massive solvent peaks (e.g., DMSO-d5) can limit receiver gain, -

Primary Ratio Method: Purity is derived directly from the molar ratio between the analyte and a certified Internal Standard (IS).

Critical Acquisition Parameters

To ensure scientific integrity, the following physical phenomena must be managed:

-

Relaxation (

): Fluorine nuclei often exhibit long longitudinal relaxation times ( -

Nuclear Overhauser Effect (NOE): Proton decoupling is necessary to simplify the fluorine signal into a singlet for integration. However, decoupling can induce NOE, altering signal intensity. Inverse Gated Decoupling is required: the decoupler is ON during acquisition (to collapse couplings) but OFF during the relaxation delay (to suppress NOE buildup).

-

Excitation Bandwidth: The chemical shift range between the IS (typically -60 to -100 ppm) and the

-fluoro analyte (~-195 ppm) is large (>100 ppm). The transmitter offset (O1P) must be centered between the two signals to ensure uniform excitation.

Experimental Design & Protocol

Internal Standard Selection

For 2-Fluoro-3-methylbutanoic acid, we utilize 3,5-Bis(trifluoromethyl)benzoic acid (BTFMBA) .

-

Rationale: It is a solid (allowing high-precision weighing), chemically stable, and its shift (

-63 ppm) does not overlap with the analyte (-195 ppm). It shares similar solubility properties (carboxylic acid) with the analyte.

Reagents and Equipment

-

Solvent: DMSO-d6 (preferred for solubility of polar acids) or CDCl

. -

Internal Standard: 3,5-Bis(trifluoromethyl)benzoic acid (TraceCERT® or equivalent, purity >99.9%).

-

NMR Tube: 5mm precision tubes (Wilmad 507-PP or equivalent).

-

Balance: Microbalance with readability of 0.001 mg or better (e.g., Mettler Toledo XPR).

Workflow Logic (DOT Diagram)

Figure 1: The sequential workflow for developing and executing a robust qNMR method.

Detailed Step-by-Step Protocol

Step 1: Gravimetric Preparation

Accuracy here defines the accuracy of the result.

-

Equilibrate the balance and eliminate static charge using an ionizing blower.

-

Weigh approximately 10-15 mg of the Internal Standard (BTFMBA) directly into a weighing boat. Record mass to 0.001 mg (

). -

Weigh approximately 15-20 mg of the Analyte (2-Fluoro-3-methylbutanoic acid) into the same vessel or directly into the NMR tube if using a funnel. Record mass (

).-

Note: Aim for a 1:1 to 3:1 molar ratio (Analyte:IS).

-

-

Dissolve in 0.6 mL DMSO-d6. Vortex thoroughly to ensure complete dissolution.

Step 2: Instrument Setup & T1 Measurement

-

Lock and Shim: Lock onto DMSO-d6. Perform gradient shimming.

-

Determine T1: Run an inversion-recovery experiment (t1ir pulse sequence).

-

Array variable delays (

) from 0.01s to 20s. -

Calculate

for both the Analyte (-195 ppm) and IS (-63 ppm). -

Example Data: If

and

-

-

Calculate D1: Set Relaxation Delay (

) =

Step 3: Quantitative Acquisition